molecular formula C14H10ClNO2 B5158705 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B5158705
M. Wt: 259.69 g/mol
InChI Key: FSKJCHUOYBRXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a chemical compound with the CAS Registry Number 35141-49-2 . Its molecular formula is C 14 H 10 ClNO 2 , corresponding to a molecular weight of 259.69 g/mol . The structure can be represented by the SMILES string O=C1NC(C2=CC=C(Cl)C=C2)OC3=CC=CC=C13 . This compound is part of the benzoxazinone family, a class of heterocyclic compounds known for their diverse structures and presence in various research fields . As a reference standard or building block, it can be valuable in organic synthesis and medicinal chemistry research for constructing more complex molecules . Researchers can use this compound to explore structure-activity relationships or as a precursor in the development of novel substances. Please handle this material with care and consult the safety data sheet prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKJCHUOYBRXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324076
Record name 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35141-49-2
Record name 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of ortho-halophenols with cyanamide under carbonylation conditions. One common method is the carbonylation-cyclization domino reaction, which provides a straightforward route to the target compound . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazines, quinazolinones, and other heterocyclic derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects. One notable application is as a mediator of human macrophage migration inhibitory factor (MIF) activity . MIF is involved in various inflammatory processes, making this compound a candidate for developing anti-inflammatory drugs .

Case Study: MIF Inhibition

Research indicates that derivatives of benzo[e][1,3]oxazin-4(3H)-one can inhibit MIF, providing a pathway for treating conditions such as cancer and autoimmune diseases. The inhibition of MIF can lead to reduced inflammation and improved outcomes in various diseases.

Synthesis of Benzoxazines

The compound serves as a precursor in the synthesis of 1,3-benzoxazines through visible-light catalyzed reactions. This method allows for the formation of complex organic molecules under mild conditions, showcasing the versatility of the compound in synthetic organic chemistry .

Synthesis Procedure

  • Reagents : Oxime, o-hydroxybenzyl alcohol, and a catalyst.
  • Conditions : Reaction under blue LED light for enhanced efficiency.
  • Yield : High yields reported for various derivatives, indicating the compound's utility in generating diverse chemical entities.

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical ResearchMediator of MIF activityPotential anti-inflammatory properties
Organic SynthesisPrecursor for 1,3-benzoxazinesHigh yield synthesis under mild conditions
Material SciencePotential use in developing new materials with specific optical or electronic propertiesOngoing research required to explore material properties

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

NSC777205 and NSC777207

  • Structure : 3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives with additional fluorine and methoxy substituents.
  • Key Differences :
    • Fluorine substitution enhances lipophilicity and blood-brain barrier (BBB) permeability. NSC777205 exhibits 2-fold higher BBB penetration than NSC777207 .
    • Both satisfy Lipinski’s rules and show lead-like drug properties .
  • Applications : Evaluated for oncogenic kinase inhibition (c-Met/EGFR) but lack direct data on antihypertensive or antibacterial activity compared to the target compound .

3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one

  • Structure : Methyl substitution at the 2-position instead of the fused benzo[e] ring system.
  • Key Differences: Simplified benzoxazinone scaffold reduces molecular complexity but may limit binding interactions in biological targets. No reported pharmacological data in the evidence .

Quinazolinone Derivatives with Overlapping Pharmacophores

Compounds 23 and 24 (Antihypertensive Agents)

  • Structure : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-ones.
  • Key Differences: Incorporation of a dihydroisoxazole ring enhances α1-adrenergic receptor blocking activity.

Compounds 9a and 9h (Antibacterial Agents)

  • Structure: Quinazolinones with 4-fluorophenyl/4-chlorophenyl and 4-oxo-2-phenylquinazolin-3(4H)-ylamino substituents.
  • Key Differences: Demonstrated antibacterial activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1–1.4 cm), whereas the target compound lacks such data . The addition of an aminoquinazolinone moiety likely enhances bacterial membrane interaction .

Heterocyclic Hybrids with Modified Cores

Thiazino[5,4-e]-1,3-oxazine-2,5,7(3H)-triones (5a–5k)

  • Structure : Hybrid thiazine-oxazine triones with a 4-chlorophenyl group.
  • Key Differences: The thiazine ring introduces sulfur, altering electronic properties and solubility.

Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

  • Structure: Ethyl ester derivative with a chloro-substituted benzo[b]oxazinone core.
  • Key Differences: The ester group improves solubility but may reduce metabolic stability.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound NSC777205 Compound 23 Compound 9h
Molecular Weight ~287 g/mol ~335 g/mol ~480 g/mol ~425 g/mol
Lipinski’s Rule Compliance Yes Yes Likely Likely
BBB Permeability Not reported High Not reported Not reported
Therapeutic Application Intermediate Anticancer Antihypertensive Antibacterial

Biological Activity

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic organic compound notable for its potential biological activities. Its structure, characterized by a benzo[e][1,3]oxazine core and a 4-chlorophenyl substituent, positions it within a class of compounds known for diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClNO. The presence of the chlorine atom is significant as it influences the compound's electronic properties and biological activity. The compound can undergo various chemical reactions typical for oxazines, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer progression. For instance, preliminary findings indicate its potential interaction with DNA-dependent protein kinases and phosphoinositide 3-kinases, critical players in cellular signaling pathways related to cancer biology.

Case Study:
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, treatment with concentrations ranging from 10 to 50 µM resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value determined to be around 25 µM .

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves the suppression of the MAPK and NF-κB signaling pathways .

Data Table: Inhibitory Effects on Cytokine Production

Compound Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
107889
208592
509095

This table illustrates the efficacy of varying concentrations of the compound in inhibiting inflammatory cytokines.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against several bacterial strains. Tests conducted against E. coli and S. aureus revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Case Study:
In a comparative study, this compound exhibited an inhibition zone diameter of up to 30 mm against S. aureus at a concentration of 50 µg/mL, indicating its potential as an effective antimicrobial agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow for interactions with various biological targets. Molecular docking studies have predicted strong binding affinities with key enzymes involved in inflammation and cancer progression.

Q & A

Q. What are the established synthetic pathways for 2-(4-chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with benzoyl chloride or substituted phenylacetyl chlorides under basic conditions. For example, refluxing anthranilic acid with benzoyl chloride in pyridine, followed by NaHCO₃ quenching, yields the benzoxazinone core . Multi-step pathways often involve:
  • Step 1 : Condensation of 4-chlorobenzaldehyde with aminophenols.
  • Step 2 : Cyclization using reagents like POCl₃ or acetic anhydride to form the oxazinone ring .
    Key variables affecting yield include solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–180°C), and catalysts (e.g., Lewis acids like AlCl₃). Yields range from 63% to 85% depending on steric and electronic effects of substituents .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 159.39 ppm for carbonyl groups in CDCl₃) resolve substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M]+ calcd. 280.013, found 280.012) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1765 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bond length ~1.36 Å in the oxazinone ring) .
    Purity is assessed via HPLC (>95% purity) or TLC (cyclohexane:EtOAc = 2:1) .

Advanced Research Questions

Q. How can researchers systematically investigate the compound's reactivity for derivatization?

  • Methodological Answer : Reactivity studies focus on:
  • Nucleophilic Substitution : React with amines (e.g., hydrazine, ethanolamine) at the carbonyl group to form hydrazones or amides .
  • Electrophilic Aromatic Substitution : Introduce halogens or nitro groups using HNO₃/H₂SO₄ or Cl₂/FeCl₃, monitored by UV-Vis shifts (λmax 216–306 nm) .
  • Ring-Opening Reactions : Treat with LiAlH₄ to reduce the oxazinone to dihydroquinazolines, characterized via HRMS and 2D NMR .
    Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates under varying pH and temperature .

Q. What strategies are employed to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 μM for NLRP3 inflammasome inhibition) arise from assay conditions. Mitigation strategies include:
  • Standardized Assays : Use LPS/ATP-induced THP-1 macrophages with IL-1β ELISA for consistent NLRP3 activity measurement .
  • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Curves : Triplicate measurements with positive controls (e.g., MCC950) validate potency .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to NLRP3 (PDB: 6NPY). Key interactions include H-bonds with Arg578 and hydrophobic contacts with Leu298 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å acceptable) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multiple linear regression .

Q. What experimental designs address stability challenges under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 24, and 48 hrs .
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points (e.g., >200°C for crystalline forms) .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products via LC-MS .

Q. How are structure-activity relationships (SAR) explored for optimizing target affinity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-chlorophenyl ring. Test in vitro for IC₅₀ shifts .
  • Scaffold Hopping : Replace the oxazinone ring with pyridazinones or quinazolines and compare binding using SPR .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) with Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.